

Human MOG (89-113): A Technical Guide for Researchers in Demyelinating Diseases

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Compound of Interest

Compound Name: MOG (89-113), human

Cat. No.: B13904147

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Introduction:

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the outermost surface of myelin sheaths and oligodendrocytes. Its location makes it a prime target for autoimmune attacks in demyelinating diseases such as Multiple Sclerosis (MS) and Neuromyelitis Optica Spectrum Disorder (NMOSD). The human MOG (89-113) peptide fragment, with the amino acid sequence RFSDEGGFTCTCFRDHSYQEEAAMEL, has been identified as a potential T-cell epitope, particularly in individuals expressing the HLA-DR2 allele, which is genetically linked to MS susceptibility. This technical guide provides an in-depth overview of Human MOG (89-113), its role in experimental models of demyelinating diseases, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data on MOG Peptides in Demyelinating Disease Models

While specific quantitative data for the Human MOG (89-113) peptide is limited in publicly available literature, the following tables summarize key data for the more extensively studied MOG (35-55) peptide, which serves as a benchmark for encephalitogenicity in Experimental Autoimmune Encephalomyelitis (EAE) models. This data provides a comparative context for researchers investigating other MOG-derived peptides.

Table 1: Binding Affinity of MOG Peptides to MHC Class II Alleles

Peptide	MHC Allele	Binding Affinity (IC50, nM)	Reference
Human MOG (89-113)	HLA-DRB115:01	Data Not Available	-
Human MOG (35-55)	HLA-DRB115:01	Data Not Available	-
Mouse MOG (35-55)	I-Ab	~500	[1]
Human MOG (97-108)	HLA-DRB1*04:01	High Affinity (Specific IC50 not stated)	[2]

Note: The binding affinity of peptides to MHC molecules is a crucial determinant of their immunogenicity. Lower IC50 values indicate stronger binding.

Table 2: Encephalitogenic Activity of MOG Peptides in EAE Models

Peptide	Animal Model	Mean Max. Score	Day of Onset	Incidence	Reference
Human MOG (89-113)	C57BL/6 Mice	Data Not Available	Data Not Available	Data Not Available	-
Mouse MOG (35-55)	C57BL/6 Mice	2.5 - 3.5	9 - 14 days	80-100%	[3]
Mouse MOG (40-54)	C57BL/6 Mice	2 - 4	14 - 16 days	80%	[4][5]
Mouse MOG (44-54)	C57BL/6 Mice	<1	>19 days	30%	

Note: EAE clinical scores are typically graded on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead. Higher scores indicate more severe disease.

Experimental Protocols

Detailed below are standardized protocols for key experiments relevant to the study of Human MOG (89-113) in the context of demyelinating diseases. While these protocols often utilize the

more common MOG (35-55) peptide, they can be adapted for use with MOG (89-113).

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice, a widely used model for chronic MS.

Materials:

- Human MOG (89-113) peptide (or other MOG peptide)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Phosphate-Buffered Saline (PBS), sterile
- Female C57BL/6 mice, 8-12 weeks old
- Syringes and needles

Procedure:

- Antigen Emulsion Preparation:
 - Dissolve the MOG peptide in sterile PBS to a final concentration of 2 mg/mL.
 - Prepare an emulsion by mixing the MOG peptide solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis).
 - Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
- Immunization (Day 0):

- Inject each mouse subcutaneously at two sites on the flank with 100 μ L of the MOG/CFA emulsion (total of 200 μ L per mouse).
- Administer 200 ng of PTX in 100 μ L of sterile PBS intraperitoneally (i.p.).
- Second PTX Injection (Day 2):
 - Administer a second dose of 200 ng of PTX in 100 μ L of sterile PBS i.p.
- Clinical Scoring:
 - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Score the mice according to the following scale:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Complete hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund or dead

T-Cell Proliferation Assay

This assay measures the proliferation of MOG-specific T-cells in response to antigen stimulation.

Materials:

- Spleen and lymph nodes from immunized mice
- Human MOG (89-113) peptide

- RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
- [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
- 96-well cell culture plates

Procedure:

- Cell Isolation:
 - At a desired time point post-immunization (e.g., day 10-12), euthanize the mice and aseptically remove the spleen and draining lymph nodes.
 - Prepare single-cell suspensions by mechanical dissociation through a cell strainer.
 - Lyse red blood cells from the spleen using an ACK lysis buffer.
 - Wash the cells and resuspend in complete RPMI-1640 medium.
- Cell Culture and Stimulation:
 - Plate the cells in a 96-well plate at a density of 2×10^5 cells/well.
 - Add Human MOG (89-113) peptide to the wells at various concentrations (e.g., 0.1, 1, 10, 20 $\mu\text{g/mL}$).
 - Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
- Proliferation Measurement:
 - Using [³H]-Thymidine: Add 1 μCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

- Using Non-Radioactive Methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used. This typically involves adding a labeling reagent and then detecting its incorporation using an antibody-based colorimetric or fluorometric method.

Cytokine Profiling

This protocol is for measuring the production of cytokines by MOG-stimulated T-cells, which provides insight into the nature of the immune response (e.g., Th1, Th2, or Th17).

Materials:

- Supernatants from the T-cell proliferation assay
- Cytokine ELISA kits (e.g., for IFN- γ , IL-4, IL-17) or a multiplex cytokine assay system

Procedure:

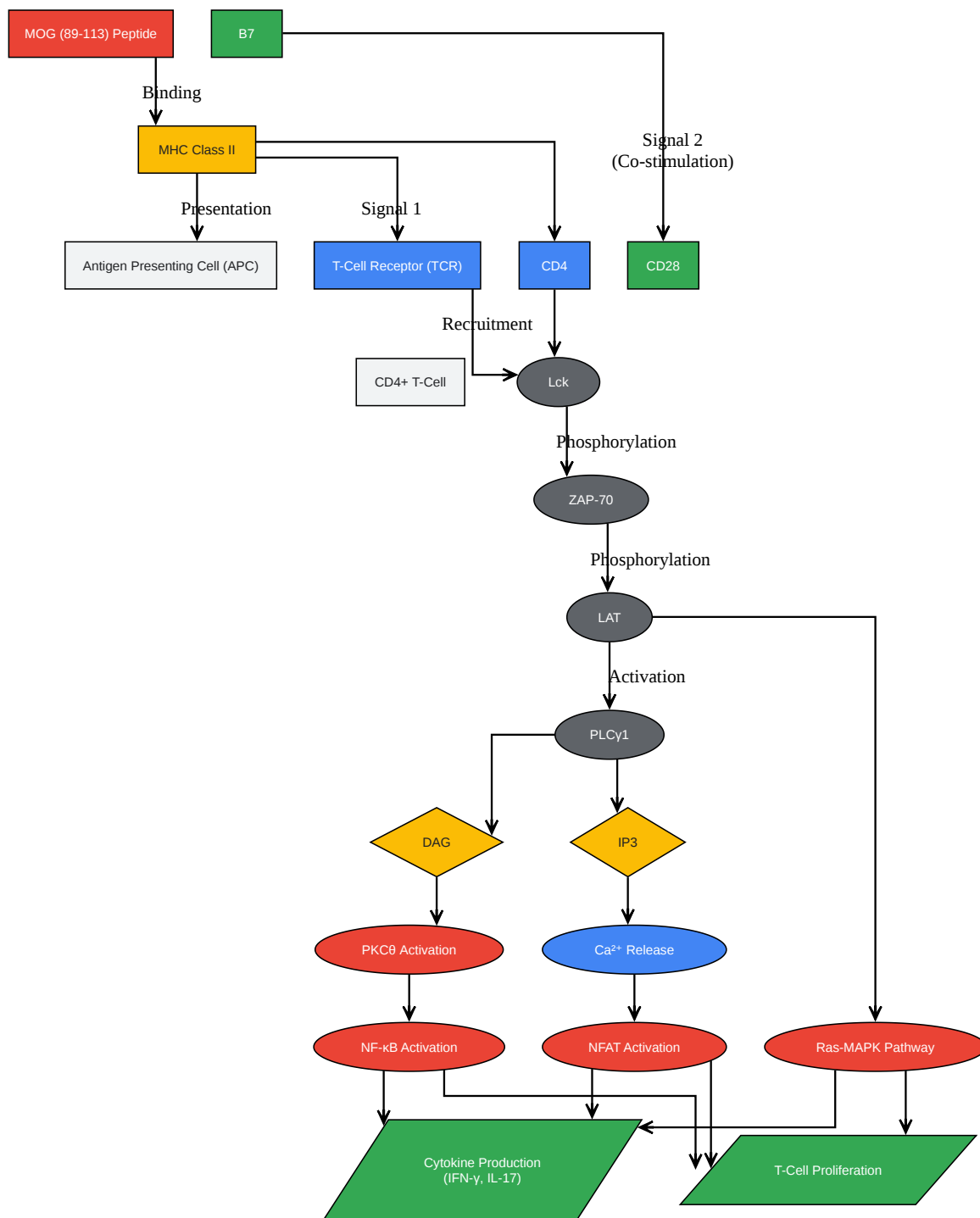
- Sample Collection:
 - After the 72-hour incubation period in the T-cell proliferation assay, centrifuge the 96-well plates and carefully collect the cell culture supernatants.
- Cytokine Measurement (ELISA):
 - Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.
 - Wash the plate and block with a suitable blocking buffer.
 - Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
 - Wash the plate and add the detection antibody.
 - Wash again and add the enzyme-conjugated secondary antibody.
 - Add the substrate and stop the reaction.

- Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
- Cytokine Measurement (Multiplex Assay):
 - Follow the manufacturer's protocol for the specific multiplex assay system being used. This typically involves incubating the supernatants with beads coated with antibodies against multiple cytokines, followed by detection with fluorescently labeled secondary antibodies.

Visualizations

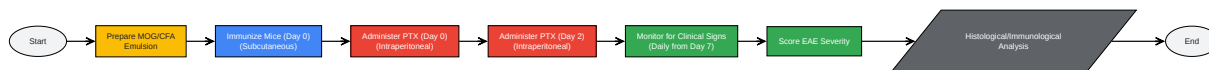
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the study of Human MOG (89-113).



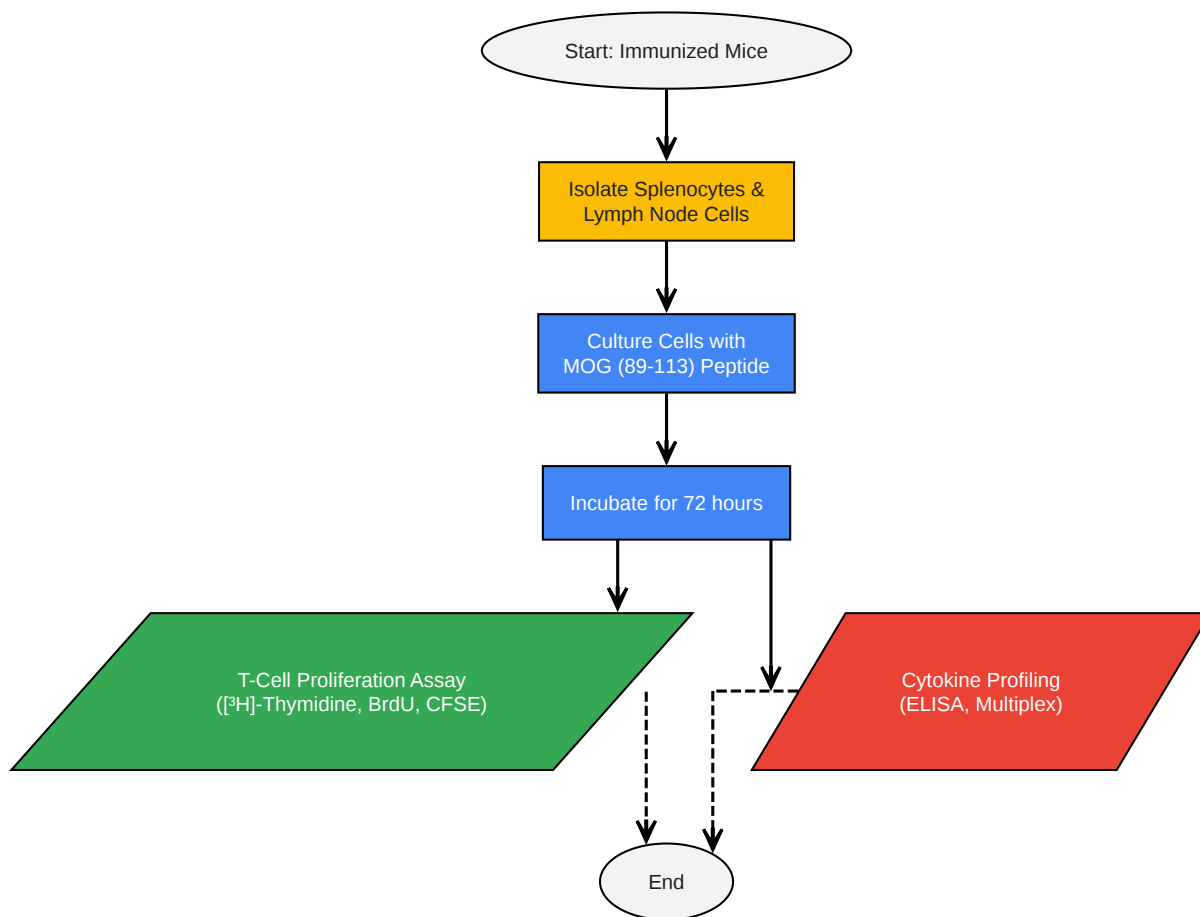
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Caption: T-Cell Activation Signaling Pathway.



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Caption: EAE Induction Experimental Workflow.



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